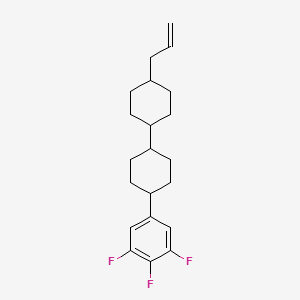
(trans,trans)-4-Allyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(trans,trans)-4-Allyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) is a complex organic compound characterized by the presence of an allyl group and a trifluorophenyl group attached to a bicyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (trans,trans)-4-Allyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Allyl Group: The allyl group can be introduced through a reaction involving allyl bromide and a suitable base.
Attachment of the Trifluorophenyl Group: The trifluorophenyl group is often introduced via a Friedel-Crafts alkylation reaction using trifluorobenzene and an appropriate catalyst.
Cyclohexane Ring Formation: The cyclohexane rings are formed through a series of hydrogenation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(trans,trans)-4-Allyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the allyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted allyl derivatives.
Scientific Research Applications
(trans,trans)-4-Allyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of (trans,trans)-4-Allyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the allyl group may facilitate its reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (trans,trans)-4-Ethyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane)
- (trans,trans)-4-Propyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane)
- (trans,trans)-4-Pentyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane)
Uniqueness
(trans,trans)-4-Allyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) is unique due to the presence of the allyl group, which imparts distinct reactivity and potential biological activity compared to its ethyl, propyl, and pentyl analogs. The trifluorophenyl group also contributes to its unique chemical properties, such as increased lipophilicity and stability.
This detailed article provides a comprehensive overview of (trans,trans)-4-Allyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H27F3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1,2,3-trifluoro-5-[4-(4-prop-2-enylcyclohexyl)cyclohexyl]benzene |
InChI |
InChI=1S/C21H27F3/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-19(22)21(24)20(23)13-18/h2,12-17H,1,3-11H2 |
InChI Key |
OICAKVPRCZUQJW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















